2-(2,4,6-Trimethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a 2,4,6-trimethylphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,4,6-trimethylbenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the 2,4,6-trimethylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: tert-Butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is used in the synthesis of compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and other products.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-13-9-14(2)17(15(3)10-13)11-16-12-20-7-8-21(16)18(22)23-19(4,5)6/h9-10,16,20H,7-8,11-12H2,1-6H3 |
InChI Key |
VSIVPIDDIQAALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2CNCCN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.